molecular formula C12H9BrN4 B1488603 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1811512-33-0

6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B1488603
CAS No.: 1811512-33-0
M. Wt: 289.13 g/mol
InChI Key: OXSNFHOQRICICV-UHFFFAOYSA-N
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Description

6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine is a chemical compound belonging to the class of pyrazolo[4,3-b]pyridines This compound features a bromine atom, a phenyl group, and an amine group attached to a pyrazolo[4,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine typically involves multiple steps, starting with the construction of the pyrazolo[4,3-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as halogenated pyridines, with phenylhydrazine derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines under suitable conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine is part of a broader class of pyrazolo[4,3-b]pyridines, which share similar structural features but differ in their substituents and functional groups. Some similar compounds include:

  • 6-Bromo-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine

  • 6-Bromo-2-(4-methoxyphenyl)-2H-pyrazolo[4,3-b]pyridin-3-amine

  • 6-Bromo-2-(3,4-dichlorophenyl)-2H-pyrazolo[4,3-b]pyridin-3-amine

These compounds exhibit variations in their biological and chemical properties, highlighting the importance of structural modifications in determining their activity and applications.

Properties

IUPAC Name

6-bromo-2-phenylpyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-8-6-10-11(15-7-8)12(14)17(16-10)9-4-2-1-3-5-9/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSNFHOQRICICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=N2)C=C(C=N3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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